1-(1,4-Diazepane-1-sulfonyl)acridine
Description
1-(1,4-Diazepane-1-sulfonyl)acridine is a structurally modified acridine derivative characterized by a 1,4-diazepane sulfonyl group attached to the acridine core. Acridine derivatives are well-documented for their diverse biological activities, particularly in anticancer research, due to their planar aromatic structure enabling DNA intercalation .
Properties
CAS No. |
136579-37-8 |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1,4-diazepan-1-ylsulfonyl)acridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-11-4-9-19-10-12-21)18-8-3-7-17-15(18)13-14-5-1-2-6-16(14)20-17/h1-3,5-8,13,19H,4,9-12H2 |
InChI Key |
JHOKVFYQYHVZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=NC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,4-Diazepane-1-sulfonyl)acridine typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, including cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Sulfonylation: The final step involves the sulfonylation of the diazepane ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,4-Diazepane-1-sulfonyl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,4-Diazepane-1-sulfonyl)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepane-1-sulfonyl)acridine involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Acridine Derivatives
Key Research Findings
Synthetic Efficiency: Traditional acridine derivatization (e.g., ) often requires harsh conditions and multi-step purification, whereas newer methods () prioritize atom economy and reduced toxicity .
Stability Challenges : Azoacridones () face photodegradation issues, whereas sulfonamide-acridines may demonstrate improved shelf life due to the stability of the sulfonyl group .
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